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molecular formula C18H20BrNO2 B8435033 5-[3-(4-bromo-phenyl)-5-methyl-hexanoyl]-1H-pyridin-2-one

5-[3-(4-bromo-phenyl)-5-methyl-hexanoyl]-1H-pyridin-2-one

Cat. No. B8435033
M. Wt: 362.3 g/mol
InChI Key: BMFIMKJGOWUENU-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

In analogy to example 162, step 2, 3-(4-bromo-phenyl)-1-(6-methoxy-pyridin-3-yl)-5-methyl-hexan-1-one was reacted with concentrated aqueous HCl in 1,4-dioxane to give the title compound as a colorless oil, MS (ESI+): m/z=362.1 [M+H]+.
Name
3-(4-bromo-phenyl)-1-(6-methoxy-pyridin-3-yl)-5-methyl-hexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:20][CH:21]([CH3:23])[CH3:22])[CH2:9][C:10]([C:12]2[CH:13]=[N:14][C:15]([O:18]C)=[CH:16][CH:17]=2)=[O:11])=[CH:4][CH:3]=1.Cl>O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:20][CH:21]([CH3:23])[CH3:22])[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15](=[O:18])[NH:14][CH:13]=2)=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
3-(4-bromo-phenyl)-1-(6-methoxy-pyridin-3-yl)-5-methyl-hexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CC(=O)C=1C=NC(=CC1)OC)CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(=O)C=1C=CC(NC1)=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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